

In-Depth Technical Guide: Androgen Receptor Binding Affinity of (+)-JNJ-37654032

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-JNJ-37654032 is a nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson. As a member of the 2-(2,2,2)-trifluoroethyl-benzimidazole series, it exhibits tissue-selective androgenic and antiandrogenic effects.[1][2] This technical guide provides a comprehensive overview of the androgen receptor (AR) binding affinity of (+)-JNJ-37654032, including available quantitative data, relevant experimental protocols, and associated signaling pathways.

Androgen Receptor Binding Affinity

While a specific equilibrium dissociation constant (Ki) or half-maximal inhibitory concentration (IC50) for **(+)-JNJ-37654032** is not publicly available in the reviewed literature, the compound belongs to a series of potent androgen agonists that demonstrate strong binding to the androgen receptor.

Quantitative Data Summary



Compound Series	Compound	Androgen Receptor Binding Affinity (Ki)	Reference
2-(2,2,2)-trifluoroethyl- benzimidazoles	Potent Agonists within the series	2 - 17 nM	[2][3]
2-(2,2,2)-trifluoroethyl- benzimidazoles	(+)-JNJ-37654032	Data not publicly available	

Note: The provided Ki range represents the binding affinity of potent androgen agonists within the same chemical series as **(+)-JNJ-37654032**. This suggests that **(+)-JNJ-37654032** likely possesses a high affinity for the androgen receptor, falling within or near this range.

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The determination of androgen receptor binding affinity is typically achieved through competitive binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand from the androgen receptor. Below is a detailed methodology for a representative radioligand competitive binding assay.

Principle

This assay relies on the principle of competition between a radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881) and a test compound for binding to the androgen receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for the receptor.

Materials

- Androgen Receptor Source: Rat prostate cytosol or recombinant human androgen receptor.
- Radioligand: [3H]-Mibolerone or [3H]-R1881.
- Test Compound: (+)-JNJ-37654032.
- Assay Buffer: Tris-HCl buffer containing protease inhibitors.



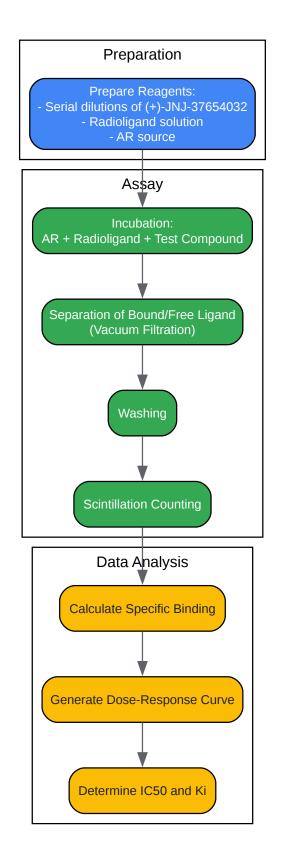
- Scintillation Cocktail.
- 96-well filter plates.
- Scintillation counter.

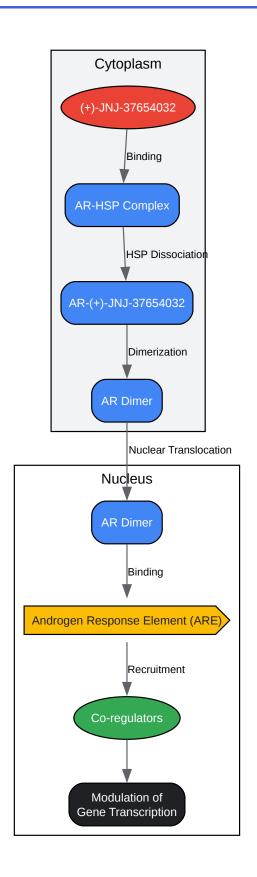
Procedure

- Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in the assay buffer.
- Incubation: In a 96-well plate, incubate the androgen receptor source with the radioligand and varying concentrations of the test compound. Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a non-labeled androgen).
- Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plates.
- Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Scintillation Counting: Add scintillation cocktail to the filter plates and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a doseresponse curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram







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References

- 1. JNJ-37654032 Wikipedia [en.wikipedia.org]
- 2. JNJ-37654032 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Synthesis of potent and tissue-selective androgen receptor modulators (SARMs): 2-(2,2,2)-Trifluoroethyl-benzimidazole scaffold PubMed [pubmed.ncbi.nlm.nih.gov]
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